![molecular formula C11H12O B12557796 (2-Benzylidenecyclopropyl)methanol CAS No. 159419-86-0](/img/structure/B12557796.png)
(2-Benzylidenecyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylidenecyclopropyl)methanol is an organic compound with the molecular formula C11H12O It features a cyclopropyl ring substituted with a benzylidene group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylidenecyclopropyl)methanol typically involves the reaction of benzaldehyde with cyclopropylmethanol under basic conditions. A common method is the Knoevenagel condensation, where benzaldehyde reacts with cyclopropylmethanol in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Benzylidenecyclopropyl)methanol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (2-Benzylidenecyclopropyl)aldehyde or (2-Benzylidenecyclopropyl)carboxylic acid.
Reduction: (2-Cyclopropylmethyl)cyclopropylmethanol.
Substitution: (2-Benzylidenecyclopropyl)methyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
(2-Benzylidenecyclopropyl)methanol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Benzylidenecyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The benzylidene group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Benzylidenemalononitrile: Similar in structure but with a nitrile group instead of a hydroxyl group.
Cyclopropylmethanol: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
Benzylideneacetone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: (2-Benzylidenecyclopropyl)methanol is unique due to its combination of a cyclopropyl ring, benzylidene group, and hydroxyl moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
159419-86-0 |
---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2-benzylidenecyclopropyl)methanol |
InChI |
InChI=1S/C11H12O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-6,11-12H,7-8H2 |
InChI-Schlüssel |
GWSBTYVRIBPLTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1=CC2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.